![molecular formula C12H18OSi B14204416 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 834907-70-9](/img/structure/B14204416.png)
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and two methyl groups, with a butenol side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the hydrosilylation of 4-phenyl-1-butyne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures (50-80°C) and a solvent like toluene or hexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized for scalability, including precise control of temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-one.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-chloride or 4-[Dimethyl(phenyl)silyl]but-2-en-1-bromide.
Applications De Recherche Scientifique
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets. The silicon atom’s unique electronic properties allow it to participate in diverse chemical reactions, influencing the compound’s reactivity and stability. The hydroxyl group and the double bond in the butenol side chain also contribute to its chemical behavior, enabling it to form hydrogen bonds and undergo nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol: Similar structure but with a different position of the double bond.
4-[Dimethyl(phenyl)silyl]butan-1-ol: Saturated analog with no double bond.
4-[Dimethyl(phenyl)silyl]but-2-en-1-one: Oxidized form with a ketone group
Uniqueness
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to its combination of a silicon atom with a phenyl group and a butenol side chain. This structure imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
834907-70-9 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-9,13H,10-11H2,1-2H3 |
Clé InChI |
MOAICEPVRGPCJB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=CCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



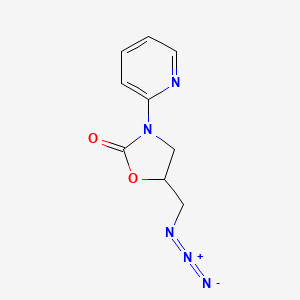
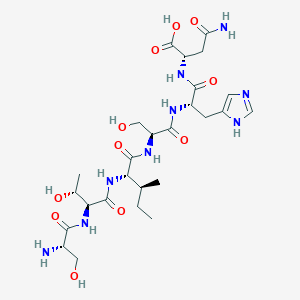
![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
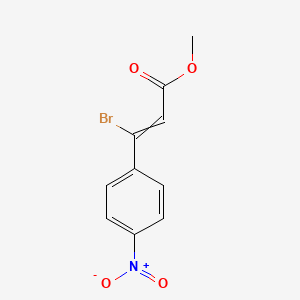
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
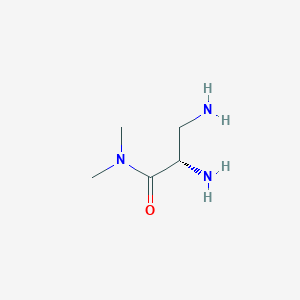
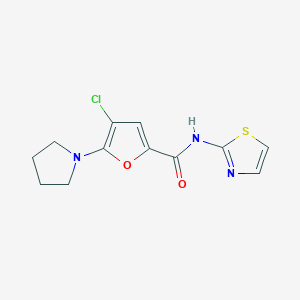
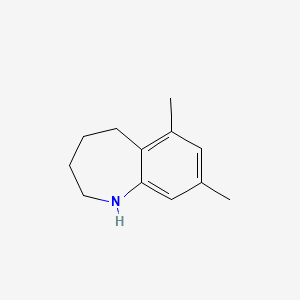
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
